
N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 . It is soluble in DMSO and Methanol .
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide” were not found, similar compounds such as isoindoline-1,3-dione derivatives have been synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” was confirmed by Mass and 1H NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” include solubility in DMSO and Methanol .
Applications De Recherche Scientifique
Structural and Chemical Analysis
Research has delved into the structural characteristics of similar isoxazole compounds, examining their molecular configurations and interactions. For instance, a study on the structure of an isoxazole amino ester provided detailed crystallographic data, revealing the steric interactions and planarity distortions within the molecule (Smith et al., 1991). This foundational knowledge contributes to understanding the chemical behavior and potential applications of isoxazole derivatives.
Biological Activities and Applications
Isoxazole derivatives have been explored for their biological activities, offering insights into their potential therapeutic applications. For example, derivatives similar to the compound have been studied for their immunosuppressive properties, specifically their ability to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is relevant in the context of antirheumatic drugs, showcasing the compound's potential in treating autoimmune diseases (Knecht & Löffler, 1998).
Synthesis and Material Science
Research has also focused on the synthesis of novel compounds and materials using isoxazole derivatives as intermediates or functional groups. For example, studies on the synthesis of amino sugars via isoxazolines, such as D-allosamine, highlight the compound's utility in generating biologically relevant molecules (Jäger & Schröter, 1990). Similarly, the development of biologically active polymers based on Hymexazol indicates potential applications in creating controlled-release formulations for agricultural uses (Tai et al., 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of isoxazole derivatives has been a subject of investigation, with studies revealing their efficacy against various pathogens. This includes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's versatility in pharmaceutical development (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)14(18)15-8-7-13(17)11-5-3-2-4-6-11/h2-6,9,13,17H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHKLEOOWYOWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647207.png)
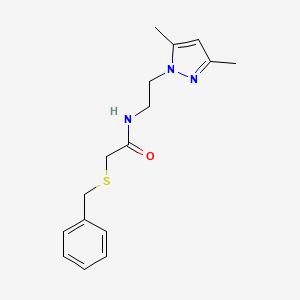
![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)
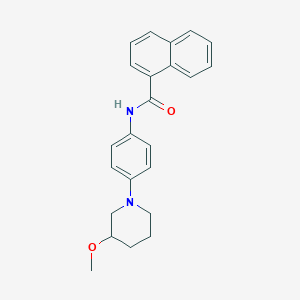
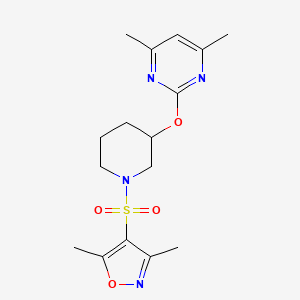

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2647217.png)
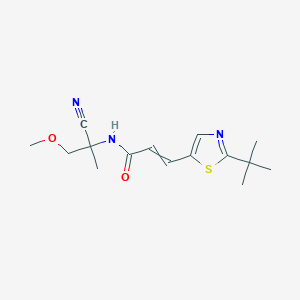
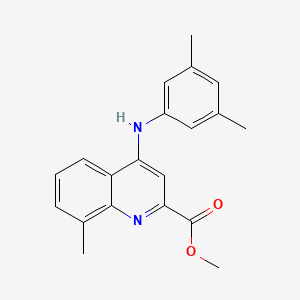
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2647220.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)
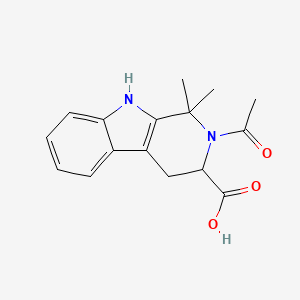

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)